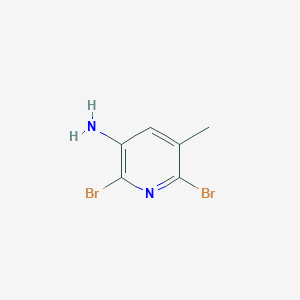

2,6-Dibromo-5-methylpyridin-3-amine

説明

Significance of Pyridine (B92270) Derivatives in Organic Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of organic chemistry. Current time information in Bangalore, IN. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic ring, make it a versatile building block in synthesis. Pyridine derivatives are not merely laboratory curiosities; they are integral components of numerous biologically active compounds, including essential natural products like nicotine (B1678760) and vitamins such as niacin. acs.org Their applications extend to various industries, where they serve as precursors for pharmaceuticals, agrochemicals like herbicides and insecticides, and advanced functional materials. Current time information in Bangalore, IN. The ability to participate in a wide array of chemical reactions makes the pyridine scaffold a prime target for synthetic chemists aiming to construct complex molecular architectures. acs.org

Importance of Halogenation in Pyridine Chemistry

The introduction of halogen atoms, such as bromine or chlorine, onto the pyridine ring is a powerful strategy in synthetic organic chemistry. sci-hub.se Halogenation significantly alters the electronic landscape of the pyridine ring, influencing its reactivity and providing a handle for further functionalization. researchgate.net Halopyridines are key synthetic intermediates, particularly in the realm of drug discovery and agrochemical development. acs.org The carbon-halogen bond serves as a versatile anchor point for a multitude of cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.govresearchgate.net These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of complex biaryl compounds, alkynylpyridines, and amino-substituted pyridines. nih.govresearchgate.net

Overview of Aminopyridine Scaffolds in Chemical Research

Aminopyridines, which feature an amino group attached to the pyridine ring, are another class of derivatives with immense significance. The amino group can act as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to interact with biological targets. google.com This makes aminopyridine scaffolds particularly attractive in medicinal chemistry for the design of new therapeutic agents. google.com Indeed, numerous drugs across various therapeutic areas contain the aminopyridine moiety. Beyond their biological activity, aminopyridines are also valuable intermediates in organic synthesis, as the amino group can be readily modified or used to direct further reactions on the pyridine ring. mdpi.com

Contextualization of 2,6-Dibromo-5-methylpyridin-3-amine within Pyridine Chemistry

The compound this compound is a prime example of a highly functionalized pyridine derivative that combines the key features discussed above. It possesses a pyridine core substituted with two bromine atoms, a methyl group, and an amino group. This unique combination of functional groups makes it a highly versatile building block in organic synthesis. bldpharm.com The two bromine atoms, positioned at the 2 and 6 positions, are susceptible to a variety of substitution and cross-coupling reactions, offering multiple avenues for molecular elaboration. researchgate.net The amino group at the 3-position and the methyl group at the 5-position further modulate the reactivity of the ring and provide additional sites for potential modification. mdpi.com This trifecta of functionalities positions this compound as a valuable starting material for the synthesis of more complex heterocyclic compounds with potential applications in medicinal chemistry and materials science. chemimpex.comchemimpex.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 126325-51-7 | chemscene.com |

| Molecular Formula | C₆H₆Br₂N₂ | chemscene.com |

| Molecular Weight | 265.93 g/mol | chemscene.com |

| Appearance | Not specified | |

| Melting Point | Not specified | |

| SMILES | CC1=CC(=C(Br)N=C1Br)N | chemscene.com |

| Topological Polar Surface Area (TPSA) | 38.91 Ų | chemscene.com |

| logP | 2.49722 | chemscene.com |

| Hydrogen Bond Donors | 1 | chemscene.com |

| Hydrogen Bond Acceptors | 2 | chemscene.com |

| Rotatable Bonds | 0 | chemscene.com |

Structure

3D Structure

特性

IUPAC Name |

2,6-dibromo-5-methylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2N2/c1-3-2-4(9)6(8)10-5(3)7/h2H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXIPDBNGXJHKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560034 | |

| Record name | 2,6-Dibromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126325-51-7 | |

| Record name | 2,6-Dibromo-5-methyl-3-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126325-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dibromo-5-methylpyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Chemical Reactivity and Transformation of 2,6 Dibromo 5 Methylpyridin 3 Amine

Reactivity of the Amino Group

The reactivity of the amino group (-NH₂) on the pyridine (B92270) ring is a key aspect of its chemical behavior. Typically, this group can undergo a variety of reactions common to aromatic amines. However, specific studies on 2,6-Dibromo-5-methylpyridin-3-amine are not present in the available literature.

Acylation and Alkylation Reactions

A search for documented acylation or alkylation reactions involving the amino group of this compound yielded no specific examples, reaction conditions, or research findings.

Diazotization and Sandmeyer Reactions

The conversion of the amino group to a diazonium salt, followed by a Sandmeyer reaction, is a common synthetic strategy for introducing a range of functional groups onto an aromatic ring. However, no literature detailing the application of diazotization or subsequent Sandmeyer reactions specifically on this compound was found.

Condensation Reactions

Condensation reactions involving the amino group are fundamental in the synthesis of more complex heterocyclic systems. No specific studies or examples of condensation reactions starting with this compound have been reported in the searched scientific literature.

Reactivity of the Bromine Substituents

The two bromine atoms on the pyridine ring are expected to be susceptible to displacement or participation in cross-coupling reactions, which are powerful methods for forming carbon-carbon or carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for creating complex molecules from haloaromatic precursors.

Suzuki-Miyaura Coupling (with arylboronic acids)

Nucleophilic Aromatic Substitution (SNAr) at Brominated Positions

The pyridine ring is electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions ortho (C2, C6) and para (C4) to the ring nitrogen. In this compound, the bromine atoms are located at the highly activated C2 and C6 positions. This allows for their displacement by a variety of strong nucleophiles. youtube.com

The SNAr mechanism is typically a two-step addition-elimination process, proceeding through a negatively charged intermediate known as a Meisenheimer complex. nih.gov The disruption of aromaticity in the first step means that these reactions often require heating. youtube.com A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be used to displace the bromide ions. The relative weakness of the bromide ion as a base makes it a good leaving group in this context. youtube.com

Lithiation and Grignard Reagent Formation

The bromine atoms on the pyridine ring can be exchanged with lithium through treatment with a strong organolithium base, such as n-butyllithium or tert-butyllithium, typically at low temperatures in an ethereal solvent like THF or diethyl ether. clockss.org This halogen-metal exchange creates a potent nucleophilic lithiated pyridine intermediate. This intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a wide array of functional groups onto the pyridine ring.

Alternatively, a Grignard reagent can be formed by reacting this compound with magnesium metal. byjus.comadichemistry.com This reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. adichemistry.com Like organolithium species, the resulting Grignard reagent is a strong nucleophile and base, useful for subsequent C-C bond-forming reactions. byjus.com The formation of these organometallic reagents must be conducted under anhydrous conditions, as they are readily protonated by water. adichemistry.comutexas.edu

The amino group on the ring can also influence these reactions. Directed ortho-metalation (DoM) is a powerful tool where a functional group (a directing metalation group or DMG) directs deprotonation to its ortho position. wikipedia.org Amine and amide groups are effective DMGs. uwindsor.ca In the case of this compound, the amino group (or a protected derivative) could potentially direct lithiation to the C4 position if the C2 and C6 positions are already substituted. rsc.org

Reactivity of the Pyridine Ring

Electrophilic Aromatic Substitution (beyond initial bromination)

The pyridine ring is generally considered electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene. wikipedia.orgquimicaorganica.org Any electrophilic attack requires harsh conditions. Furthermore, under the strongly acidic conditions often used for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, further deactivating the ring. wikipedia.org

When substitution does occur, it is directed primarily to the C3 and C5 positions, as attack at C2, C4, or C6 leads to an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. quora.com In this compound, the existing substituents significantly influence the reactivity and regioselectivity. The amino group at C3 and the methyl group at C5 are activating and ortho-, para-directing. Conversely, the bromine atoms at C2 and C6 are deactivating but also ortho-, para-directing. The only available position for substitution is C4. The combined electronic effects of the activating amino and methyl groups and the deactivating bromo groups make predicting the outcome of EAS challenging, but any substitution would be expected to occur at the C4 position. A more viable strategy to functionalize the pyridine ring often involves converting it to the corresponding Pyridine-N-oxide, which is more reactive towards EAS. wikipedia.orgquora.com

Nucleophilic Attack on the Pyridine Ring

The pyridine ring in this compound is susceptible to nucleophilic attack, primarily due to the electron-withdrawing nature of the ring nitrogen atom. This nitrogen atom reduces the electron density at the ortho (C2, C6) and para (C4) positions, making them electrophilic and thus targets for nucleophiles. This activation is comparable to the effect a nitro group has on an aromatic ring thieme-connect.com. In the case of this compound, the presence of two bromine atoms at the highly activated C2 and C6 positions provides excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

The reactivity of the ring is modulated by the other substituents. The amino group at the C3 position is a potent electron-donating group, which generally deactivates the ring towards nucleophilic attack by increasing electron density. Conversely, the methyl group at C5 is a weak electron-donating group with a smaller deactivating effect. However, since the substitution occurs at the bromine-bearing carbons (C2 and C6), which are strongly activated by the ring nitrogen, these positions remain the most probable sites for reaction.

Nucleophilic substitution can proceed in a stepwise manner, where one or both bromine atoms are replaced. The reaction conditions and the nature of the nucleophile play a crucial role in determining the outcome, allowing for either mono- or di-substitution. For instance, reactions involving 2,6-dibromopyridine (B144722) with amine nucleophiles demonstrate that substitution can be controlled to yield either the mono- or di-aminated product georgiasouthern.edu. Stronger nucleophiles and more forcing reaction conditions (e.g., high temperature and pressure) typically favor di-substitution georgiasouthern.edu.

A variety of nucleophiles can be employed to displace the bromo substituents. These include amines, alkoxides, and thiolates, leading to the formation of a diverse range of substituted pyridine derivatives. The reaction generally proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing pyridine nitrogen thieme-connect.com.

The following table details a representative nucleophilic substitution reaction on a structurally similar compound, 2,6-Dibromopyridine, which illustrates the expected reactivity pattern for this compound.

| Reactant | Nucleophile | Conditions | Product(s) | Reaction Type |

|---|---|---|---|---|

| 2,6-Dibromopyridine | Methylamine | High Temperature & Pressure (Pressure Tube) | 2-Bromo-6-methylaminopyridine and 2,6-Bis(methylamino)pyridine | Nucleophilic Aromatic Substitution (SNAr) |

This table is based on analogous reactions reported for 2,6-Dibromopyridine, as detailed in scientific literature georgiasouthern.edu.

Iv. Derivatization and Structural Modification of 2,6 Dibromo 5 Methylpyridin 3 Amine

Synthesis of Monobrominated Derivatives

The selective removal of one bromine atom from 2,6-dibromo-5-methylpyridin-3-amine to yield monobrominated derivatives is a critical step in creating molecular diversity. This can be achieved through regioselective debromination reactions, often involving organometallic intermediates. A common strategy is the use of bromine-lithium exchange reactions. researchgate.netresearchgate.netderpharmachemica.com By carefully controlling the stoichiometry of an organolithium reagent, such as n-butyllithium or s-butyllithium, at low temperatures, it is possible to selectively replace one of the bromine atoms with a lithium atom. Subsequent quenching of the resulting lithiated intermediate with a proton source, like water or methanol, furnishes the monobrominated pyridine (B92270) derivative.

The regioselectivity of this monodebromination is influenced by the electronic and steric environment of the bromine atoms. The amino group at the 3-position and the methyl group at the 5-position exert directing effects. Generally, the bromine at the 6-position is more sterically hindered than the bromine at the 2-position. However, the electronic influence of the amino group can also play a significant role in stabilizing the lithiated intermediate.

| Reagent Sequence | Product | Notes |

| 1. n-BuLi (1 equiv), THF, -78 °C; 2. H₂O | 6-Bromo-5-methylpyridin-3-amine or 2-Bromo-5-methylpyridin-3-amine | Regioselectivity depends on kinetic vs. thermodynamic control. |

| 1. s-BuLi (1 equiv), THF, -78 °C; 2. H₂O | 6-Bromo-5-methylpyridin-3-amine or 2-Bromo-5-methylpyridin-3-amine | The bulkier organolithium may favor reaction at the less hindered position. |

Preparation of Functionalized Pyridine Derivatives via Sequential Couplings

The differential reactivity of the two bromine atoms in this compound allows for the sequential introduction of different functional groups via cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool in this context, enabling the formation of carbon-carbon bonds with a wide range of aryl and heteroaryl boronic acids. rsc.orguni-rostock.deresearchgate.netrsc.org

The site-selectivity of the first coupling reaction is typically governed by the electronic properties of the pyridine ring and the choice of palladium catalyst and ligands. rsc.org The bromine at the 2-position is generally more reactive towards palladium-catalyzed coupling reactions than the bromine at the 6-position due to electronic effects. This allows for a selective first coupling at the C2 position. Following the initial coupling, the remaining bromine at the C6 position can be subjected to a second, different coupling reaction to introduce another substituent, leading to the synthesis of unsymmetrically disubstituted pyridines.

A representative reaction sequence is as follows:

First Suzuki-Miyaura Coupling: this compound is reacted with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base to selectively substitute the C2-bromine.

Second Suzuki-Miyaura Coupling: The resulting 2-aryl-6-bromo-5-methylpyridin-3-amine is then reacted with a different arylboronic acid under similar conditions to substitute the C6-bromine.

| Step | Reactants | Catalyst/Base | Product |

| 1 | This compound, Arylboronic Acid 1 | Pd(PPh₃)₄ / K₂CO₃ | 2-Aryl-6-bromo-5-methylpyridin-3-amine |

| 2 | 2-Aryl-6-bromo-5-methylpyridin-3-amine, Arylboronic Acid 2 | Pd(dppf)Cl₂ / Cs₂CO₃ | 2,6-Diaryl-5-methylpyridin-3-amine |

Design and Synthesis of Polyfunctionalized Pyridine Scaffolds

The synthesis of polyfunctionalized pyridine scaffolds from this compound involves a combination of reactions that modify the bromine and amino functionalities. One approach is to utilize multicomponent reactions where the dibromopyridine acts as a core building block. ekb.eg

Alternatively, a stepwise approach can be employed. For instance, the amino group can be acylated or alkylated to introduce further diversity. Subsequently, the bromine atoms can be replaced through various cross-coupling reactions, such as Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, or cyanation reactions. The combination of these transformations allows for the creation of a library of highly substituted pyridines with diverse functionalities. researchgate.netmdpi.com

Regioselective Functionalization Studies

The regioselective functionalization of this compound is a key aspect of its synthetic utility. Directed ortho-metalation (DoM) is a powerful strategy to achieve regiocontrol. researchgate.netmdpi.comua.ptnih.govznaturforsch.com The amino group at the 3-position can act as a directing group for lithiation at the C4 position. Treatment with a strong lithium amide base like lithium diisopropylamide (LDA) can lead to deprotonation at the C4 position, generating a lithiated species that can be trapped with various electrophiles to introduce a substituent specifically at this position.

The competition between halogen-metal exchange and directed ortho-metalation is a critical factor. The choice of organolithium reagent and reaction conditions determines the outcome. For instance, using n-butyllithium is more likely to induce bromine-lithium exchange, whereas LDA is more likely to effect DoM.

Stereochemical Considerations in Derivative Synthesis

When introducing chiral centers into the derivatives of this compound, stereochemical control becomes paramount. This is particularly relevant when the substituents introduced via coupling or other functionalization reactions are themselves chiral or when the reaction creates a new stereocenter.

The use of chiral ligands on the metal catalyst in cross-coupling reactions can induce asymmetry and lead to the formation of one enantiomer in excess. metu.edu.trcarewellpharma.in For example, a stereoselective Suzuki-Miyaura coupling could be employed to introduce a chiral aryl group.

Furthermore, if a substituent with a pre-existing stereocenter is introduced, the potential for diastereomeric products exists. The stereochemistry of the final product will depend on the stereoselectivity of the reaction and the stereochemical purity of the starting materials. While specific examples for this compound are not extensively documented, the principles of asymmetric synthesis are broadly applicable to its derivatives. acs.orgrsc.orgacs.org

Spectroscopic Data for this compound Not Available in Public Scientific Literature

A comprehensive search of public scientific databases and chemical literature has been conducted to gather spectroscopic data for the chemical compound this compound (CAS Number: 126325-51-7). The objective was to provide a detailed analysis of its structural and spectroscopic characteristics as per the requested outline.

Despite extensive searches for primary literature, including journal articles and supplementary materials, no specific experimental data for the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), or Raman spectroscopy of this compound could be located.

Therefore, the requested article, which requires detailed research findings for each specified analytical technique, cannot be generated at this time. The creation of scientifically accurate content for the following sections is contingent on the availability of published experimental data:

V. Structural Elucidation and Advanced Spectroscopic Characterization

V. Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) and Raman Spectroscopy

While data exists for isomers and structurally related compounds, using such information to describe 2,6-Dibromo-5-methylpyridin-3-amine would be speculative and would not meet the requirement for scientifically accurate findings specific to the target molecule. Further research and publication by the scientific community are needed to make this information available.

X-ray Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, a detailed understanding of its solid-state structure can be inferred from high-quality crystallographic data of closely related molecules.

The conformation of the this compound molecule in the solid state is expected to be nearly planar. In analogous structures like 2-amino-3,5-dibromopyridine, the pyridine (B92270) ring and the exocyclic amino group are essentially coplanar. bas.bg This planarity facilitates π-electron delocalization throughout the aromatic system. The bond lengths and angles within the pyridine ring will be influenced by the electronic effects of the bromine, methyl, and amino substituents. For instance, the C-N bond length of the amino group is expected to have some double bond character due to conjugation with the pyridine ring.

The crystal packing of this compound is anticipated to be governed by a combination of intermolecular forces, including hydrogen bonds, halogen bonds, and van der Waals interactions. The primary and most directional of these is the hydrogen bonding. As mentioned, the formation of N-H···N hydrogen-bonded dimers is a highly probable motif, leading to a centrosymmetric R²₂(8) ring pattern. bas.bg

Vi. Computational and Theoretical Studies

Reaction Mechanism Studies and Transition State AnalysisFor reactions involving 2,6-Dibromo-5-methylpyridin-3-amine, such as Suzuki cross-coupling or nucleophilic substitution, computational chemistry can be used to model the entire reaction pathway. This involves locating the transition state structures and calculating the activation energies, providing a detailed understanding of the reaction mechanism and kinetics.

While these computational methods are well-established, their specific application to This compound is not present in the surveyed literature. Further experimental and computational research is required to characterize the specific properties of this compound according to the detailed framework above.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape, revealing the preferred three-dimensional arrangements of the molecule and the transitions between them. These simulations model the interactions between atoms within the molecule and with its surrounding environment, governed by a set of mathematical functions known as a force field.

The conformational flexibility of this compound primarily arises from the rotation around the C-N bond of the amine group and the C-C bond of the methyl group. MD simulations can map the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the energy barriers that separate them. Such studies are crucial for understanding how the molecule might interact with biological targets or other chemical species, as its shape plays a significant role in its activity.

The results from MD simulations can be visualized and quantified to create a comprehensive picture of the molecule's conformational preferences. For instance, the relative populations of different conformers can be estimated from the simulation time spent in each state.

Table 1: Hypothetical Torsional Angle Analysis from a Molecular Dynamics Simulation of this compound

| Dihedral Angle | Description | Predicted Stable Angle(s) (degrees) | Energy Barrier (kcal/mol) |

| C2-C3-N-H | Rotation of the amine group | 0, 180 | 3.5 |

| C4-C5-C-H | Rotation of the methyl group | 60, 180, 300 | 1.2 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from molecular dynamics simulations. Actual values would require specific computational studies on this compound.

Quantitative Structure-Property Relationships (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational approaches that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. asianpubs.orgmdpi.com For this compound, a QSPR model could be developed to predict properties such as its solubility, melting point, or even its potential biological activity based on a set of calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

The development of a QSPR model typically involves three main stages:

Data Set Preparation: A diverse set of molecules with known property values is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., HOMO-LUMO energies). asianpubs.org

Model Building and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the property of interest. The predictive power of the model is then rigorously evaluated using internal and external validation techniques.

For this compound, relevant descriptors would likely include those related to its halogenated and substituted pyridine (B92270) core. For example, descriptors accounting for the presence of bromine atoms, the amine group, and the methyl group would be important. QSPR studies on other substituted pyridines have successfully correlated such descriptors with properties like pKa and biological activities. asianpubs.orgnih.govnih.gov

Table 2: Selected Molecular Descriptors Potentially Relevant for QSPR Studies of this compound

| Descriptor Class | Descriptor Example | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Geometrical | Molecular Surface Area | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |

| Quantum-Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. asianpubs.org |

Note: This table lists examples of descriptors that would be considered in a QSPR study. The selection of the most relevant descriptors would be determined through the model development process.

Vii. Applications As a Synthetic Building Block and Precursor

In the Synthesis of Complex Heterocyclic Systems

The di-brominated nature of 2,6-Dibromo-5-methylpyridin-3-amine makes it an excellent candidate for cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. One of the most prominent applications in this context is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the selective substitution of the bromine atoms with a wide range of organic substituents, including aryl, heteroaryl, and alkyl groups, by reacting the bromopyridine with a corresponding boronic acid.

Given the presence of two bromine atoms at the 2- and 6-positions, sequential or double Suzuki-Miyaura reactions can be performed. This enables the synthesis of highly substituted and complex pyridine (B92270) derivatives. For instance, a related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), has been successfully utilized in palladium-catalyzed Suzuki cross-coupling reactions to produce a series of novel 5-aryl-2-methylpyridin-3-amine molecules. mdpi.comnih.govresearchgate.net This highlights the potential of this compound to undergo similar transformations, with the added advantage of having two reactive bromine sites for the construction of even more elaborate heterocyclic systems. The amino group can also be a site for further reactions, either before or after the cross-coupling, to build fused heterocyclic rings. The ability to introduce different substituents at specific positions makes dihalo-pyridines powerful intermediates in the development of new functional molecules.

The following table provides a hypothetical reaction scheme based on the known reactivity of similar compounds:

| Reactant | Reagent | Catalyst | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-Aryl-6-bromo-5-methylpyridin-3-amine |

| 2-Aryl-6-bromo-5-methylpyridin-3-amine | Different Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2,6-Diaryl-5-methylpyridin-3-amine |

As Precursors for Advanced Materials

The structural features of this compound make it a promising precursor for the synthesis of various advanced materials with tailored electronic and optical properties.

While direct synthesis of conductive polymers from this compound is not extensively documented, its potential lies in its ability to be incorporated into larger conjugated systems. Through reactions like the Suzuki or Stille coupling, this pyridine derivative can be linked with other aromatic units to create polymers with extended π-conjugation, a key requirement for electrical conductivity. The nitrogen atom in the pyridine ring can also influence the electronic properties of the resulting polymer, potentially enhancing its performance in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The synthesis of dyes and pigments often involves the strategic combination of electron-donating and electron-withdrawing groups within a conjugated system to achieve desired colors. The amino group in this compound is an electron-donating group, while the pyridine ring itself is electron-withdrawing. This inherent electronic characteristic, combined with the potential for further functionalization via the bromo groups, makes it a suitable precursor for chromophores. A patent for the preparation of 2,5-dibromo-3-methylpyridine (B189406) mentions its utility as an intermediate in dye production. google.com This suggests that similar brominated methylpyridines, including the title compound, can serve as building blocks for azo dyes or other classes of colorants. The historical significance of brominated compounds in dyes is exemplified by Tyrian purple, which is 6,6′-dibromoindigo. nih.govmdpi.com

Coordination polymers and Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The pyridine nitrogen and the exocyclic amine group in this compound can both act as coordination sites for metal ions. By replacing the bromine atoms with other functional groups, such as carboxylates or other nitrogen-containing heterocycles, through cross-coupling reactions, the molecule can be transformed into a multidentate ligand. Such tailored ligands are essential for the rational design and synthesis of MOFs with specific topologies and properties for applications in gas storage, separation, and catalysis. Pyridine-containing ligands are commonly used in the construction of coordination polymers. researchgate.net

In Catalysis (as a Ligand Precursor for Metal Complexes)

The nitrogen atom of the pyridine ring and the amino group in this compound can chelate to metal centers, making it a potential ligand for transition metal complexes. researchgate.netmdpi.comnih.gov By modifying the substituents on the pyridine ring, particularly at the 2- and 6-positions, the steric and electronic properties of the ligand can be fine-tuned. This allows for the development of metal complexes with specific catalytic activities. For example, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions. Iron terpyridine complexes have also shown significant utility in various catalytic reactions. nih.gov The ability to create a diverse library of ligands from this single precursor makes it a valuable starting material in the field of catalysis.

In Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state is governed by intermolecular interactions, and this compound possesses several functional groups capable of forming such interactions. The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. These interactions can lead to the formation of well-defined supramolecular assemblies, such as chains, sheets, or three-dimensional networks.

A study on the closely related compound, 3,5-Dibromo-6-methylpyridin-2-amine, revealed the formation of inversion dimers linked by pairs of N—H···N hydrogen bonds in the crystal structure. researchgate.net Similarly, the supramolecular assembly of 2-amino-5-bromo-3-methylpyridinium with 2,4-dihydroxybenzoate (B8728270) is mediated by N+–H⋯O−, N–H⋯O, and O–H⋯O hydrogen bonding interactions. researchgate.net These examples strongly suggest that this compound would also exhibit rich supramolecular chemistry, driven by hydrogen bonding.

Furthermore, the bromine atoms can participate in halogen bonding, another important non-covalent interaction in crystal engineering. The interplay of hydrogen bonding, halogen bonding, and π–π stacking interactions involving the pyridine ring can be utilized to control the packing of molecules in the solid state, which is crucial for the design of materials with specific physical properties.

The table below summarizes the potential intermolecular interactions involving this compound:

| Functional Group | Potential Interaction | Role |

| Amino group (-NH₂) | Hydrogen Bonding | Donor |

| Pyridine Nitrogen | Hydrogen Bonding | Acceptor |

| Bromine atoms (-Br) | Halogen Bonding | Acceptor/Donor |

| Pyridine ring | π–π Stacking | - |

In-Depth Analysis of this compound as a Synthetic Intermediate

Detailed examination of the role of this compound in the synthesis of agrochemical and medicinal chemistry intermediates reveals a notable lack of specific, publicly available research. While substituted pyridines are a cornerstone of modern synthetic chemistry, information detailing the precise applications of this particular compound is not readily found in scientific literature or patent databases.

The pyridine scaffold is of significant interest in both medicinal and agrochemical research due to its presence in numerous biologically active molecules. The strategic placement of functional groups, such as halogens and amines, on the pyridine ring provides versatile handles for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.

However, a thorough investigation into the specific utility of this compound as a building block or precursor has not yielded concrete examples of its incorporation into either agrochemical or medicinal intermediates. Research on related compounds, such as other brominated methylpyridines, is more prevalent and highlights the general synthetic strategies where such a molecule could theoretically be employed. These strategies often involve cross-coupling reactions, nucleophilic substitutions, and other transformations to build larger, more complex molecules.

Given the absence of direct research findings, the following sections on its role in agrochemistry and medicinal chemistry are based on the potential applications inferred from the reactivity of similar pyridine derivatives.

There is no specific information available in the reviewed scientific literature or patents that details the use of this compound as an intermediate in the synthesis of agrochemicals. The development of novel herbicides, fungicides, and insecticides often relies on functionalized heterocyclic compounds, including pyridine derivatives. The presence of two bromine atoms and an amine group on the this compound structure suggests it could potentially serve as a versatile precursor. However, without documented examples, its role in this field remains theoretical.

Similarly, in the realm of medicinal chemistry, there are no specific documented instances of this compound being used as a synthetic scaffold for intermediates. The pyridine core is a well-established "privileged scaffold" in drug discovery, forming the basis for a multitude of therapeutic agents. The functional groups present on this compound would, in principle, allow for its elaboration into a variety of more complex structures for biological screening. For instance, the bromine atoms could be displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds, while the amine group could be acylated, alkylated, or used as a directing group. Despite this potential, its actual application as a synthetic intermediate in medicinal chemistry is not reported in the available literature.

Viii. Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, which emphasize the development of environmentally benign and efficient processes. researchgate.net For a compound like 2,6-Dibromo-5-methylpyridin-3-amine, future research will likely prioritize the development of synthetic routes that are not only high-yielding but also sustainable. nih.gov

Current synthetic approaches often rely on traditional multi-step procedures that may involve harsh reagents and generate significant waste. Future research should aim to overcome these limitations by exploring:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of various pyridine (B92270) derivatives. nih.govmdpi.com Applying microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly production methods.

Catalytic Approaches: The use of novel catalysts, including heterogeneous and nanocatalysts, can offer significant advantages in terms of reusability, selectivity, and milder reaction conditions. rsc.org Research into catalysts that can facilitate the direct and selective bromination and amination of the pyridine ring will be crucial.

One-Pot, Multi-Component Reactions: These reactions, where multiple starting materials react in a single vessel to form a complex product, are highly atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. researchgate.netmdpi.com Designing a one-pot synthesis for this compound would be a significant step towards a more sustainable manufacturing process.

| Parameter | Conventional Synthesis | Future Sustainable Synthesis |

|---|---|---|

| Methodology | Multi-step, classical heating | Microwave-assisted, catalytic, one-pot reactions |

| Reagents | Stoichiometric, potentially hazardous | Catalytic, recyclable, greener solvents |

| Energy Consumption | High | Low |

| Waste Generation | Significant | Minimized |

| Efficiency | Moderate | High |

Exploration of New Reactivity Profiles

The two bromine atoms at the 2 and 6 positions of this compound are prime handles for a variety of cross-coupling reactions. While Suzuki-Miyaura and other palladium-catalyzed couplings are established methods for functionalizing bromopyridines, future research will delve into expanding the reactivity profile of this compound. researchgate.netbiopharmatrend.com

Key areas for future exploration include:

Novel Cross-Coupling Reactions: Investigating the utility of this compound in newer cross-coupling methodologies, such as photoredox catalysis and nickel-catalyzed reactions, could open up new avenues for C-C, C-N, and C-O bond formation under milder conditions. biopharmatrend.comchemrxiv.org These methods often exhibit different substrate scopes and functional group tolerances compared to traditional palladium catalysis.

C-H Functionalization: Direct functionalization of the C-H bond at the 4-position of the pyridine ring represents a highly atom-economical approach to further elaborate the molecule. beilstein-journals.orgresearchgate.netrsc.org Research into regioselective C-H activation and functionalization would provide access to a wider range of derivatives without the need for pre-functionalized starting materials. snnu.edu.cnrsc.orginnovations-report.com

Selective Functionalization: Developing methods for the selective mono-functionalization of one of the bromine atoms would significantly enhance the synthetic utility of this compound, allowing for the stepwise introduction of different substituents. researchgate.net

Design and Synthesis of Advanced Materials

The unique electronic and structural features of pyridine derivatives make them attractive candidates for the development of advanced materials. acs.org Future research on this compound will likely focus on its incorporation into functional materials with tailored properties.

Potential applications include:

Organic Light-Emitting Diodes (OLEDs): Pyridine-based compounds are used as emissive layer and blocking layer materials in OLEDs. google.com The dibromo functionality of the title compound allows for the introduction of various aromatic and heteroaromatic groups, which can be used to tune the photophysical properties, such as emission color and efficiency.

Sensors: The amino group and the pyridine nitrogen can act as binding sites for metal ions and other analytes. By attaching chromophores or fluorophores to the pyridine core via the bromine atoms, it is possible to design chemosensors that exhibit a change in their optical or electronic properties upon binding to a target species.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen and the amino group can coordinate with metal ions to form coordination polymers or MOFs. frontiersin.org These materials have potential applications in gas storage, catalysis, and sensing. The bromo substituents can be further functionalized post-synthesis to modify the properties of the resulting framework.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and in silico methods are becoming indispensable tools in modern chemical research. scispace.comresearchgate.net For this compound, computational studies can provide valuable insights and guide future experimental work.

Future research in this area will likely involve:

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations can be used to predict the most likely sites for electrophilic and nucleophilic attack, as well as the feasibility and regioselectivity of various reactions. rsc.org This can help in designing more efficient synthetic routes and avoiding unwanted side products.

Designing Novel Derivatives with Desired Properties: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be employed to design new derivatives with specific biological activities or material properties. researchgate.net By correlating the structural features of different derivatives with their observed properties, it is possible to predict the properties of yet-to-be-synthesized compounds.

Understanding Structure-Property Relationships: Computational studies can help in understanding how the introduction of different substituents at the bromine positions affects the electronic structure, conformation, and ultimately the properties of the resulting molecules. This knowledge is crucial for the rational design of new materials and bioactive compounds.

| Computational Method | Application | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reactivity analysis | Regioselectivity of cross-coupling and C-H functionalization |

| Quantitative Structure-Activity Relationship (QSAR) | Design of bioactive molecules | Prediction of potential medicinal or agrochemical activity |

| Molecular Dynamics (MD) Simulations | Interaction with biological targets | Binding modes and affinities with proteins or enzymes |

| Time-Dependent DFT (TD-DFT) | Design of optical materials | Prediction of absorption and emission spectra for OLED applications |

Expanding Applications in Emerging Fields

While the core applications of pyridine derivatives are in pharmaceuticals and agrochemicals, future research will explore the potential of this compound in other emerging fields. nih.govgrandviewresearch.com

Promising areas for future investigation include:

Medicinal Chemistry: The pyridine scaffold is a privileged structure in drug discovery. rsc.org The title compound can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological activities, including as kinase inhibitors, anti-inflammatory agents, or neuroprotective agents. nih.govacs.orgnih.gov The two bromine atoms allow for the introduction of diverse pharmacophores to optimize potency and selectivity.

Agrochemicals: There is a continuous need for new and more effective agrochemicals with improved safety profiles. acs.org Derivatives of this compound could be explored for their potential as herbicides, insecticides, or fungicides. The ability to introduce a wide range of functional groups allows for the fine-tuning of their biological activity and environmental persistence.

Functional Dyes and Probes: The core structure can be elaborated to create novel dyes and fluorescent probes for various applications, including biological imaging and diagnostics. nih.gov The amino group can be diazotized and coupled to other aromatic systems to generate azo dyes, while the bromine atoms can be replaced with fluorogenic moieties.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,6-Dibromo-5-methylpyridin-3-amine, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis typically involves bromination of a 5-methylpyridin-3-amine precursor. Direct bromination using N-bromosuccinimide (NBS) or liquid bromine in a controlled acidic or neutral medium (e.g., HBr/AcOH) is often employed. Key parameters include temperature control (0–25°C to avoid over-bromination) and stoichiometric ratios (2.2–2.5 eq Br₂ per amine group). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of di- or tri-brominated byproducts .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Answer :

- Nuclear Magnetic Resonance (NMR) : - and -NMR verify substitution patterns (e.g., aromatic proton splitting for bromine’s deshielding effects).

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% threshold for research-grade material).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak at 295.89 g/mol).

Cross-validation with elemental analysis (C, H, N, Br) is recommended .

Q. How does the stability of this compound vary under different storage conditions?

- Answer : The compound is light-sensitive and hygroscopic. Long-term stability (>6 months) requires storage in amber vials under inert gas (argon) at −20°C. Degradation products (e.g., debrominated amines) are detectable via TLC or GC-MS if exposed to moisture or UV light .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity challenges during bromination of 5-methylpyridin-3-amine derivatives?

- Answer : Bromination at the 2- and 6-positions is governed by the electron-donating methyl group at position 5, which activates the ring. However, competing reactions (e.g., N-bromination) may occur if the amine is unprotected. Computational studies (DFT) suggest that steric hindrance from the methyl group and resonance stabilization of intermediates determine regioselectivity. Protecting the amine with acetyl groups prior to bromination can mitigate side reactions .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a substrate?

- Answer :

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands enhances reactivity for aryl boronic acid coupling.

- Solvent : 1,4-Dioxane/water (4:1) at 80–90°C promotes efficient coupling.

- Substrate Ratios : A 1:2.5 ratio of dibrominated substrate to boronic acid ensures complete di-substitution.

Post-reaction analysis via -NMR monitors debromination byproducts (e.g., mono-coupled intermediates) .

Q. What computational methods are used to predict the electronic effects of bromine substituents on the reactivity of this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. Bromine’s electron-withdrawing nature lowers the HOMO energy, making the compound electrophilic at the amine group. These insights guide derivatization strategies (e.g., acylations, Schiff base formations) .

Q. How do contradictory data on reaction yields arise in literature, and how can researchers resolve them?

- Answer : Discrepancies often stem from variations in:

- Catalyst Purity : Pd catalysts with trace impurities (e.g., oxidized species) reduce efficiency.

- Solvent Drying : Moisture in dioxane or THF promotes hydrolysis.

- Temperature Gradients : Poor thermal control in exothermic reactions.

Rigorous replication under standardized conditions (e.g., anhydrous solvents, inert atmosphere) and reporting detailed procedural metadata (e.g., stirring rate, heating source) enhance reproducibility .

Q. What role does this compound play in drug discovery pipelines, particularly in kinase inhibitor design?

- Answer : The compound serves as a scaffold for introducing pharmacophores via cross-coupling or nucleophilic substitutions. Its bromine atoms enable late-stage functionalization to target ATP-binding pockets in kinases. In vitro assays (e.g., enzyme inhibition IC₅₀) and molecular docking (AutoDock Vina) validate binding affinity and selectivity .

Methodological Best Practices

- Contradiction Analysis : Compare reaction outcomes across solvent systems (polar vs. nonpolar) and catalyst loads. Use ANOVA for statistical validation of yield differences .

- Safety Protocols : Follow SDS guidelines for brominated amines (e.g., PPE, fume hood use) due to potential toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。